molecular formula C29H26N4O5 B11448842 ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11448842
M. Wt: 510.5 g/mol
InChI Key: WDBWFVFYHZRRPO-UHFFFAOYSA-N
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Description

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the formation of the triazatricyclic core. Key steps include:

    Formation of Benzofuran Moiety: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Construction of Triazatricyclic Core: This step involves the reaction of the benzofuran derivative with a cyclohexylamine derivative under controlled temperature and pressure conditions.

    Final Coupling Reaction: The final step involves the esterification of the intermediate product with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.

    Substitution: Nucleophiles such as amines or alcohols, basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various ester derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
  • Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
  • Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .

Properties

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C29H26N4O5/c1-2-37-29(36)21-17-20-25(30-24-14-8-9-15-32(24)28(20)35)33(19-11-4-3-5-12-19)26(21)31-27(34)23-16-18-10-6-7-13-22(18)38-23/h6-10,13-17,19H,2-5,11-12H2,1H3

InChI Key

WDBWFVFYHZRRPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)C6CCCCC6

Origin of Product

United States

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